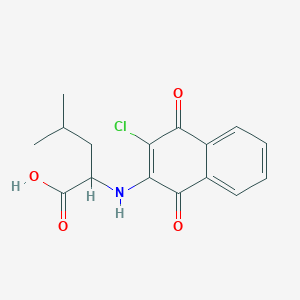![molecular formula C17H18O6 B11610046 8-[(2,4-Dimethoxyphenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11610046.png)
8-[(2,4-Dimethoxyphenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(2,4-Dimethoxyphenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound is characterized by a spiro linkage, which connects two cyclic structures, and the presence of methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity.
Métodos De Preparación
The synthesis of 8-[(2,4-Dimethoxyphenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 2,4-dimethoxybenzaldehyde under specific conditions. One common method involves the use of ethanol as a solvent and a catalytic amount of acid to facilitate the condensation reaction . The reaction mixture is usually heated under reflux to ensure complete conversion of the starting materials to the desired product.
Análisis De Reacciones Químicas
8-[(2,4-Dimethoxyphenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The carbonyl groups in the spirocyclic structure can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-[(2,4-Dimethoxyphenyl)methylidene]-6,10-dioxaspiro[4
Chemistry: The compound’s unique spirocyclic structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Mecanismo De Acción
The mechanism by which 8-[(2,4-Dimethoxyphenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione exerts its effects is not fully understood. it is believed that the compound can interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic core and methoxy-substituted phenyl ring. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
8-[(2,4-Dimethoxyphenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione can be compared with other spirocyclic compounds, such as buspirone and other azaspiro compounds . While these compounds share a common spirocyclic core, the presence of different substituents and functional groups can significantly influence their chemical reactivity and biological activity. The unique combination of the spiro linkage and methoxy-substituted phenyl ring in this compound sets it apart from other similar compounds and contributes to its distinct properties.
Propiedades
Fórmula molecular |
C17H18O6 |
|---|---|
Peso molecular |
318.32 g/mol |
Nombre IUPAC |
8-[(2,4-dimethoxyphenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C17H18O6/c1-20-12-6-5-11(14(10-12)21-2)9-13-15(18)22-17(23-16(13)19)7-3-4-8-17/h5-6,9-10H,3-4,7-8H2,1-2H3 |
Clave InChI |
MRZJYVCSKLUWMM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C=C2C(=O)OC3(CCCC3)OC2=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-chlorophenyl)-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11609966.png)

![4-{(E)-2-[1-(2-chlorobenzyl)-1H-indol-3-yl]ethenyl}-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B11609975.png)
![7-ethyl-6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11609976.png)
![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11609985.png)
![methyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11609992.png)

![(1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridin-2-YL)(4-bromophenyl)methanone](/img/structure/B11610004.png)
![(5E)-3-(butan-2-yl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11610014.png)
![11-(4-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11610017.png)
![4,4'-[(3-ethoxy-2-methoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B11610028.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11610032.png)
![3-(3,4-Dimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B11610034.png)

